molecular formula C9H16INO2 B582365 tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate CAS No. 1234576-86-3

tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate

Cat. No.: B582365
CAS No.: 1234576-86-3
M. Wt: 297.136
InChI Key: CFTPTQLIAIOWLK-SSDOTTSWSA-N
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Description

tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate is an organic compound that features a tert-butyl ester group attached to a pyrrolidine ring, which is substituted with an iodine atom at the 3-position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate typically involves the iodination of a pyrrolidine derivative followed by esterification. One common method involves the reaction of (3R)-3-hydroxypyrrolidine with iodine in the presence of a base to form the corresponding iodopyrrolidine. This intermediate is then reacted with tert-butyl chloroformate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used to oxidize the iodine atom.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the iodine atom.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, or thiols can be formed.

    Oxidation Products: Oxidation can yield iodinated alcohols or carboxylic acids.

    Reduction Products: Reduction typically results in the formation of deiodinated pyrrolidine derivatives.

    Hydrolysis Products: Hydrolysis yields the corresponding carboxylic acid and tert-butanol.

Scientific Research Applications

tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting neurological and cardiovascular diseases.

    Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate involves its interaction with various molecular targets, depending on the specific application. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors, affecting biochemical pathways and cellular processes. The iodine atom and tert-butyl ester group play crucial roles in its reactivity and binding affinity, influencing its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3R)-3-chloropyrrolidine-1-carboxylate
  • tert-Butyl (3R)-3-bromopyrrolidine-1-carboxylate
  • tert-Butyl (3R)-3-fluoropyrrolidine-1-carboxylate

Uniqueness

tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and steric properties compared to its halogenated analogs. The iodine atom is larger and more polarizable than chlorine, bromine, or fluorine, leading to different reaction pathways and product distributions. This uniqueness makes it valuable in specific synthetic and research applications where other halogenated compounds may not be as effective.

Properties

IUPAC Name

tert-butyl (3R)-3-iodopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16INO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6H2,1-3H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTPTQLIAIOWLK-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653988
Record name tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234576-86-3
Record name tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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